molecular formula C18H21ClN4O B2706282 3-chloro-N-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]methyl}benzamide CAS No. 1797813-16-1

3-chloro-N-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]methyl}benzamide

Cat. No.: B2706282
CAS No.: 1797813-16-1
M. Wt: 344.84
InChI Key: RQUJWQBKDKXYTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-N-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]methyl}benzamide (CAS 1797813-16-1) is a high-purity chemical compound offered for research and development purposes. With a molecular formula of C18H21ClN4O and a molecular weight of 344.84 g/mol, this benzamide derivative features a piperidine-substituted pyrimidine core, a pharmacophore of significant interest in medicinal chemistry . Compounds containing the piperidine ring have demonstrated a wide spectrum of biological activities and are extensively investigated in preclinical research for their therapeutic potential . Piperidine-based structures have shown particular promise in oncology research, where they have demonstrated efficacy against various cancer cell lines . The universal structural characteristics of the piperidine ring make it a valuable scaffold in drug discovery applications . Researchers can utilize this compound as a key intermediate or building block in the synthesis of more complex molecules, or as a reference standard in biological screening assays. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

3-chloro-N-[(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN4O/c1-13-10-16(22-18(21-13)23-8-3-2-4-9-23)12-20-17(24)14-6-5-7-15(19)11-14/h5-7,10-11H,2-4,8-9,12H2,1H3,(H,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQUJWQBKDKXYTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCCCC2)CNC(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]methyl}benzamide typically involves multiple steps, including the formation of the pyrimidine ring, the introduction of the piperidinyl group, and the final coupling with the benzamide moiety. Common synthetic routes may involve:

    Formation of the Pyrimidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Piperidinyl Group: This step often involves nucleophilic substitution reactions.

    Coupling with Benzamide: The final step involves coupling the intermediate with benzamide under suitable conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]methyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted benzamides.

Scientific Research Applications

3-chloro-N-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]methyl}benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-chloro-N-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]methyl}benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural similarities with several derivatives documented in screening libraries and patent literature. Key comparisons include:

Table 1: Structural and Molecular Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Source
3-Chloro-N-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]methyl}benzamide (Target) Likely C₁₈H₂₁ClN₄O ~360.84 (estimated) 3-chlorobenzamide, 6-methylpyrimidine, piperidine
3-Methyl-N-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]methyl}butanamide (BK68805) C₁₆H₂₆N₄O 290.40 Butanamide (non-chlorinated)
N-(3-Chloro-2-methylphenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide C₁₉H₂₃ClN₄O₂ 374.87 Acetamide linker, 3-chloro-2-methylphenyl
N-(4-Chlorophenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide C₁₈H₂₀ClN₃O₂ 357.83 Pyrrolidine instead of piperidine

Key Observations :

  • Chlorine Position: The target compound’s 3-chlorobenzamide group distinguishes it from BK68805, which lacks halogenation.
  • Linker Diversity : The acetamide linker in analogues (e.g., C₁₉H₂₃ClN₄O₂) replaces the benzamide group, altering solubility and conformational flexibility .

Physicochemical Properties

While exact data for the target compound are unavailable, trends from analogues suggest:

  • Molecular Weight : Most analogues fall within 290–400 g/mol, aligning with Lipinski’s rule for drug-likeness.
  • Solubility : Piperidine-containing compounds (e.g., BK68805) may exhibit moderate aqueous solubility due to the basic nitrogen, whereas chlorinated aromatics (target compound) could reduce solubility .

Biological Activity

3-chloro-N-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]methyl}benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound consists of a chloro group, a benzamide moiety, and a substituted pyrimidine. The molecular formula is C18H21ClN4OC_{18}H_{21}ClN_{4}O, and the compound's unique structural features suggest interactions with various biological targets.

Research indicates that compounds similar to this compound can modulate neurotransmitter systems, particularly through inhibition of glycine transporters. This modulation is crucial for the treatment of neuropsychiatric disorders such as schizophrenia. The compound may also exhibit selective inhibition of specific kinases associated with cancer progression, indicating its potential in oncology.

Table 1: Potential Biological Targets and Mechanisms

Biological Target Mechanism Therapeutic Implications
Glycine TransportersInhibitionTreatment of schizophrenia
RET KinaseInhibitionAnticancer activity

Biological Assays and Findings

In vitro studies have demonstrated that this compound exhibits significant activity against various cancer cell lines. The compound was evaluated for cytotoxicity and efficacy using standard assays, including MTT and apoptosis assays.

Case Studies

  • Neuropsychiatric Disorders : A study investigated the efficacy of similar compounds in modulating glycine transporter activity. Results indicated that these compounds could effectively reduce symptoms associated with schizophrenia by enhancing glycinergic neurotransmission.
  • Cancer Research : In another study focused on RET-driven cancers, this compound showed promising results in inhibiting tumor growth in xenograft models, suggesting its potential as an anticancer agent.

Q & A

Basic: What are the established synthetic routes for 3-chloro-N-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]methyl}benzamide?

The synthesis typically involves multi-step organic reactions:

  • Step 1 : Formation of the pyrimidine core. A common precursor, 6-methyl-2-(piperidin-1-yl)pyrimidine-4-carboxylic acid, is synthesized via nucleophilic substitution of 2-chloro-6-methylpyrimidine-4-carboxylate with piperidine under basic conditions (e.g., i-Pr₂NEt in DMF at 60°C) .
  • Step 2 : Functionalization of the pyrimidine. The carboxylic acid is converted to an amide via coupling with 3-chlorobenzamide derivatives using dehydrating agents like EDC/HCl .
  • Step 3 : Purification. Column chromatography or recrystallization ensures >95% purity.

Key Parameters : Solvent choice (DMF for solubility), temperature control (60–80°C for substitution reactions), and catalyst selection (e.g., Pd/C for hydrogenation steps) .

Basic: How is the molecular structure of this compound validated?

Structural confirmation employs:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies protons and carbons in the benzamide, pyrimidine, and piperidine moieties. For example, the methyl group on pyrimidine resonates at δ ~2.5 ppm .
  • Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (expected m/z ~385 for C₁₉H₂₁ClN₄O) .
  • X-ray Crystallography (if crystalline): Resolves bond angles and stereochemistry, though crystallization may require trial of solvents like ethanol/water mixtures .

Advanced: How can researchers optimize synthetic yield when scaling up production?

  • Reaction Optimization :
    • Catalyst Screening : Test Pd/C vs. Raney Ni for hydrogenation steps; Pd/C often provides higher yields (~85%) .
    • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates compared to THF .
    • Temperature Gradients : Gradual heating (50°C → 80°C) minimizes side reactions in amide coupling .
  • Data-Driven Approach : Use Design of Experiments (DoE) to model interactions between variables (e.g., reagent stoichiometry, pH).

Advanced: What pharmacological targets are associated with this compound?

  • GlyT1 Inhibition : Structural analogs (e.g., sulfonylphenyl derivatives) show IC₅₀ values <2 nM for glycine transporter 1 (GlyT1), relevant in schizophrenia .
  • mGlu1 Receptor Binding : Pyrimidine-containing benzamides demonstrate affinity for metabotropic glutamate receptors (e.g., Kᵢ ~13.6 nM in PET imaging studies) .
  • Kinase Inhibition : Piperidine-pyrimidine hybrids may target receptor tyrosine kinases (e.g., EGFR) via hydrophobic interactions with ATP-binding pockets .

Advanced: How to resolve contradictions in reported biological activities?

  • Case Example : Discrepancies in GlyT1 vs. mGlu1 activity:
    • Assay Validation : Cross-test compounds in both radioligand binding (for mGlu1) and glycine uptake assays (for GlyT1) .
    • Structural Modifications : Introduce substituents (e.g., trifluoromethyl) to enhance selectivity; logP adjustments may reduce off-target effects .
  • Meta-Analysis : Compare IC₅₀/Kᵢ values across studies using standardized protocols (e.g., CellTiter-Glo® for cytotoxicity) .

Advanced: What methodologies are used to study receptor-ligand interactions?

  • In Silico Docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding poses in GlyT1 or mGlu1 active sites .
  • SPR (Surface Plasmon Resonance) : Measures real-time binding kinetics (ka/kd) with immobilized receptors .
  • Autoradiography : [(11)C]-labeled analogs (e.g., in PET studies) quantify brain receptor distribution in primate models .

Advanced: What in vitro/in vivo models are suitable for preclinical testing?

  • In Vitro :
    • Cell Lines : HEK293 cells transfected with GlyT1 or SH-SY5Y for neuroactivity screening .
    • Enzyme Assays : Fluorescence-based assays (e.g., Z′-LYTE™) for kinase inhibition profiling .
  • In Vivo :
    • Rodent Models : Tail-flick test (analgesia) or MK-801-induced hyperactivity (schizophrenia) .
    • PET Imaging : Non-human primates assess brain permeability and target engagement (e.g., cerebellum for mGlu1) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.